molecular formula C17H16O6 B14756639 2',7-Dihydroxy-5,8-dimethoxyflavanone

2',7-Dihydroxy-5,8-dimethoxyflavanone

Cat. No.: B14756639
M. Wt: 316.30 g/mol
InChI Key: SJYKCNDMHBDJEC-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7-Dihydroxy-5,8-dimethoxyflavanone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and demethylation . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of 2’,7-Dihydroxy-5,8-dimethoxyflavanone may involve the extraction of the compound from natural sources, such as the Scutellaria barbata plant . This process typically includes solvent extraction, purification, and crystallization steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’,7-Dihydroxy-5,8-dimethoxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones .

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

(2S)-7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3/t13-/m0/s1

InChI Key

SJYKCNDMHBDJEC-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C2C(=O)C[C@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3O

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O

Origin of Product

United States

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